molecular formula C3H6ClF4N B1342544 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride CAS No. 663-65-0

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride

Cat. No. B1342544
CAS RN: 663-65-0
M. Wt: 167.53 g/mol
InChI Key: XALAKNVRDOVOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of intermediates such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is an essential precursor for the synthesis of tetrafluoropropene . The base-promoted reaction of O-, N-, and S-nucleophiles with HCFO-1233xf has been described, providing access to various β-substituted-trifluoromethyl-ethenes under mild conditions . This suggests that a similar approach could potentially be used for synthesizing 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride by choosing appropriate nucleophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, as demonstrated by the crystal structures of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . These structures were determined by single-crystal X-ray diffraction, which is a common technique for elucidating the molecular structure of such compounds. The detailed structural parameters provided for these compounds highlight the importance of accurate molecular characterization in understanding the properties of fluorinated amines.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. For instance, the reaction of amino acids with tetrafluoropropionyl anhydride leads to the synthesis of N-2,2,3,3-tetrafluoropropionyl-amino acids, although racemization can occur during this process . This indicates that 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride could also participate in reactions with other organic molecules, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the reactivity, stability, and solubility of the molecules. For example, the reaction between a perfluorinated olefin and amines or alcohols can lead to various addition products or amides, depending on the reaction conditions . This suggests that 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride would also exhibit unique properties due to its fluorinated structure, which could be explored for applications in different fields such as pharmaceuticals or materials science.

Scientific Research Applications

Biotransformation and Metabolism

Research has explored the biotransformation of related fluorinated compounds, which provides insights into how such chemicals might be metabolized in biological systems. For instance, the study of the biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a compound closely related to 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride, has shown that it undergoes a typical biotransformation reaction for haloolefins, possibly involving cytochrome P450 2E1-catalyzed formation of a tetrafluoroepoxypropane, followed by glutathione conjugation or hydrolytic ring opening (Schuster et al., 2008).

Synthesis Applications

The chemical has been utilized as a building block in organic synthesis, demonstrating its utility in creating complex molecules. A study highlighted its use in the synthesis of enol ethers and vinyl sulfides, emphasizing its role as an inexpensive and readily available fluorinated building block due to its growing use as a low global warming potential refrigerant (Murray et al., 2019).

Environmental Impact

Considerable research has been devoted to understanding the environmental fate of fluorinated compounds, including their degradation and potential effects on ecosystems. One study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf) found it to be recalcitrant to microbial (co)metabolism, indicating a potential for persistence in the environment, though it is not inert and may undergo biomolecule-mediated transformation in low redox environments (Im et al., 2014).

Novel Material Synthesis

There is also interest in the synthesis and characterization of materials utilizing fluorinated compounds for their unique properties. For example, the synthesis and rapid characterization of amine-functionalized silica demonstrate the broad applicability of fluorinated amines in creating materials with specific surface functionalities for use in a variety of applications (Soto-Cantu et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3-tetrafluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALAKNVRDOVOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612134
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride

CAS RN

663-65-0
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropan-1-amine hydrochloride
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